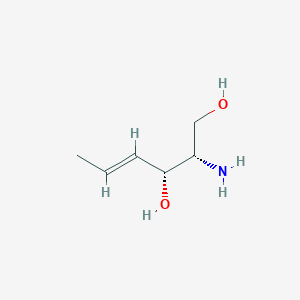
Valproic Acid-d15 Beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound that contains a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves several steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethanol, hydrazine hydrate, and 2-chloropyrazine.
Step 1: Ethanol and hydrazine hydrate are mixed, and 2-chloropyrazine is added dropwise. The pH is regulated to 6, and impurities are removed to obtain an intermediate product.
Step 2: Chlorobenzene and trifluoroacetic anhydride are added to the intermediate under stirring. Methanesulfonic acid is added, and the mixture is refluxed and distilled to remove trifluoroacetic acid. The pH is adjusted to 12, and organic phases are separated to obtain another intermediate.
Step 3: Palladium/carbon and an ethanol solution of the intermediate are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated.
Industrial Production Methods
The described synthetic route is favorable for industrial production due to the availability of starting materials, simplicity of the synthesis route, and minimal byproduct formation .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the treatment of diabetes and other metabolic disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism.
相似化合物的比较
Similar Compounds
Sitagliptin: A DPP-4 inhibitor with a similar structure and mechanism of action.
Vildagliptin: Another DPP-4 inhibitor used in the treatment of diabetes.
Saxagliptin: A compound with a similar triazolopyrazine structure and antidiabetic properties.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules .
属性
分子式 |
C14H24O8 |
|---|---|
分子量 |
335.43 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D |
InChI 键 |
XXKSYIHWRBBHIC-GTDUSIOASA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


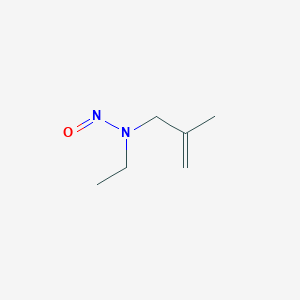
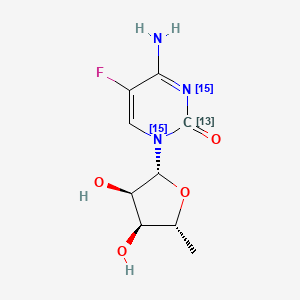
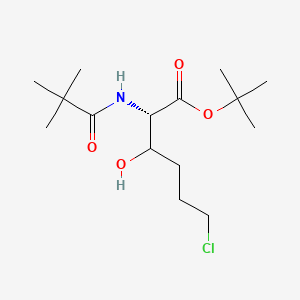
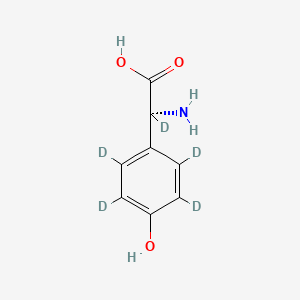
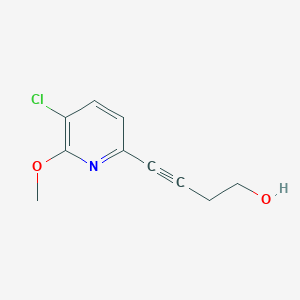
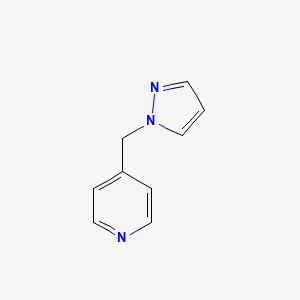
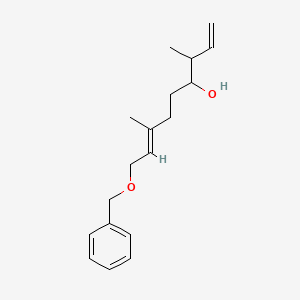
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)

![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
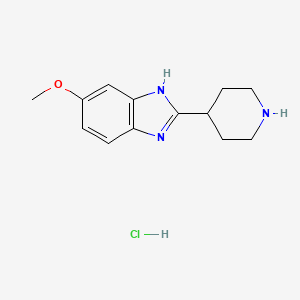
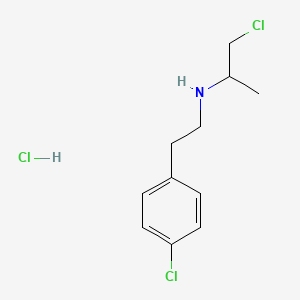
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
